

A Comparative Sensory Analysis of Rebaudioside E and Other Steviol Glycosides

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Rebaudioside E*

Cat. No.: *B1447645*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals: An objective comparison of the sensory profiles of major steviol glycosides, supported by experimental data and detailed methodologies.

In the quest for sugar alternatives, steviol glycosides, the sweet compounds extracted from the leaves of the Stevia rebaudiana plant, have garnered significant attention. While Rebaudioside A (Reb A) has been the most commercially prevalent, the sensory profiles of other glycosides, including **Rebaudioside E** (Reb E), Rebaudioside D (Reb D), and Rebaudioside M (Reb M), are of increasing interest due to their potential for a more sugar-like taste with fewer off-notes. This guide provides a comparative sensory evaluation of **Rebaudioside E** against other key steviol glycosides, presenting quantitative data, detailed experimental protocols, and visualizations of the underlying biological pathways.

Quantitative Sensory Profile Comparison

The sensory attributes of steviol glycosides are critical for their application in foods, beverages, and pharmaceuticals. The following tables summarize the quantitative data from sensory panel evaluations, comparing key taste attributes of different rebaudiosides. It is important to note that while data for Reb A, Reb D, and Reb M are more readily available, specific comparative sensory panel data for Reb E is limited.

Steviol Glycoside	Sweetness Potency (vs. Sucrose)	Key Sensory Characteristics
Rebaudioside E (Reb E)	150-300x	Data on specific sensory attributes like bitterness and aftertaste from comparative panel studies are limited. It is one of the many glycosides found in the stevia leaf. [1] [2]
Rebaudioside A (Reb A)	200-400x	Known for its high sweetness intensity but can exhibit a bitter and licorice-like aftertaste, especially at higher concentrations. [1] [3] [4]
Rebaudioside D (Reb D)	200-350x	Often described as having a cleaner, more sugar-like taste with significantly less bitterness and aftertaste compared to Reb A. [5] [6] [7]
Rebaudioside M (Reb M)	200-350x	Considered to have one of the most favorable sensory profiles, closely mimicking the taste of sucrose with minimal bitterness or aftertaste. [3] [7]

Table 1: Overview of Sweetness Potency and Key Sensory Characteristics of Selected Steviol Glycosides.

The following table presents data from a consumer-based sensory characterization study that evaluated the in-mouth, immediate (5 seconds after expectorating), and lingering (1 minute after expectorating) sweetness and bitterness of Reb A, Reb D, and Reb M at a 0.1% concentration compared to a 14% sucrose solution.[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)

Sweetener	In-Mouth Sweetness	Immediate Sweetness	Lingering Sweetness	In-Mouth Bitterness	Immediate Bitterness	Lingering Bitterness
Reb A (0.1%)	6.8	6.2	4.2	4.1	3.5	3.1
Reb D (0.1%)	7.8	7.1	4.9	2.9	2.5	2.2
Reb M (0.1%)	8.2	7.9	5.4	2.5	2.2	2.0
Sucrose (14%)	8.5	6.5	3.5	1.8	1.6	1.5

Table 2: Mean Intensity Scores of Sensory Attributes for Reb A, Reb D, Reb M, and Sucrose. (Adapted from a consumer study with 126 participants; intensity rated on a 15-cm line scale where 0 = not at all and 15 = extremely).[6][7][8][9]

Experimental Protocols for Sensory Evaluation

To ensure the reliability and validity of sensory data, rigorous and standardized experimental protocols are essential. The following outlines a typical methodology for the sensory panel evaluation of high-intensity sweeteners.

Panelist Selection and Training

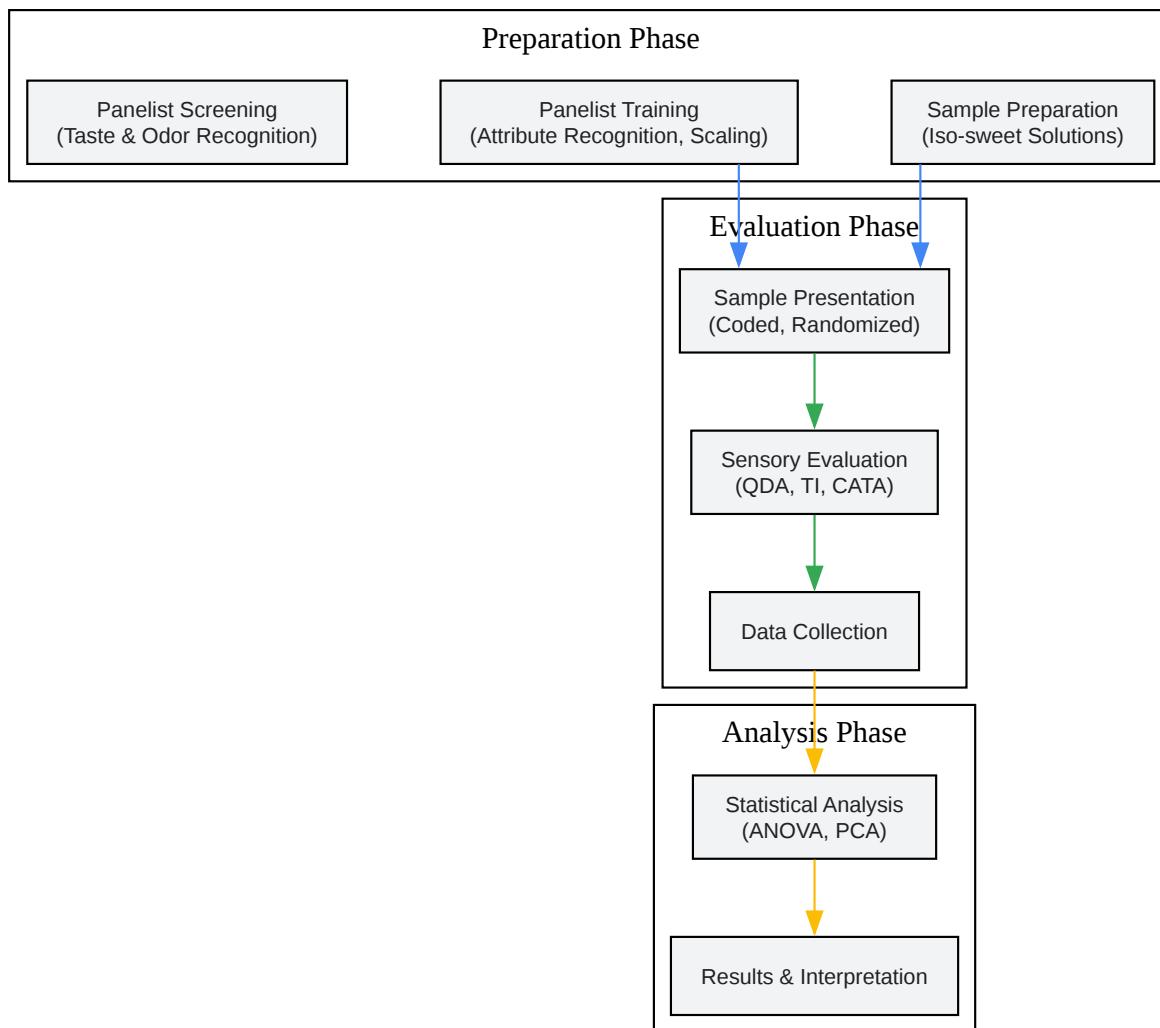
- Recruitment and Screening: Potential panelists are recruited and screened for their sensory acuity.[10] This involves basic taste identification tests (sweet, sour, salty, bitter, umami), odor recognition, and the ability to discriminate between different intensities of a specific taste.[11]
- Training: Selected panelists undergo comprehensive training to familiarize them with the specific sensory attributes of sweeteners.[10][11][12] This includes:

- Attribute Recognition: Identifying and defining sensory descriptors such as sweetness, bitterness, metallic aftertaste, licorice flavor, and astringency.[11]
- Intensity Scaling: Learning to use a standardized intensity scale (e.g., a 15-cm line scale or a 9-point category scale) consistently.[10][12] Reference standards, such as sucrose solutions of varying concentrations, are used to anchor the scale.[13]
- Calibration: Panelists evaluate and discuss reference samples to align their ratings and ensure inter-panelist reliability.[10][14]

Sample Preparation and Presentation

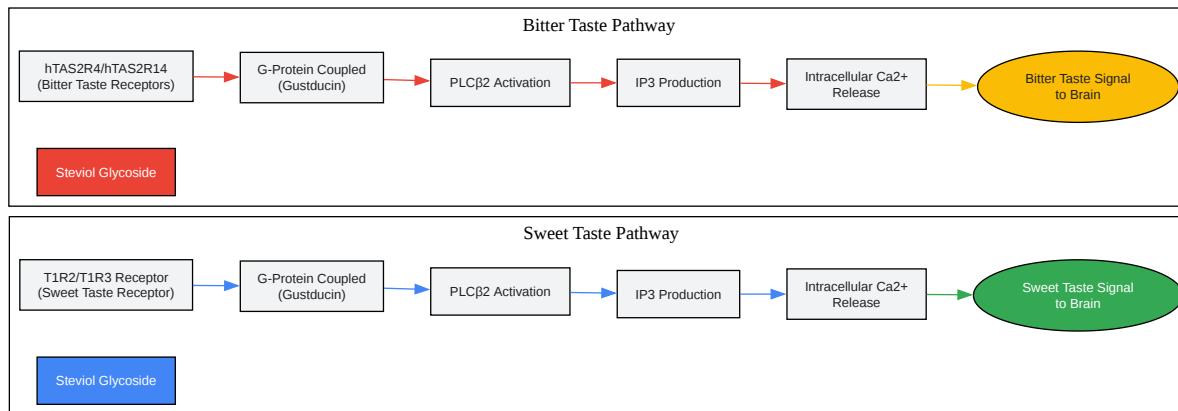
- Sample Preparation: Sweetener solutions are prepared in deionized or purified water to avoid any interfering tastes.[8][15] Concentrations are carefully controlled and are often designed to be iso-sweet, meaning they have a similar perceived sweetness intensity to a reference sucrose solution.[3] For example, a study might compare 0.1% solutions of different steviol glycosides to a 14% sucrose solution.[7][8]
- Presentation: Samples are presented to panelists in a controlled environment, typically in a sensory evaluation laboratory with individual booths to prevent interaction and bias.[16] Samples are coded with random three-digit numbers and served at a controlled temperature. [5] Panelists are provided with palate cleansers, such as unsalted crackers and purified water, to use between samples.[7]

Sensory Evaluation Methods


Several methods can be employed for the sensory evaluation of sweeteners:

- Quantitative Descriptive Analysis (QDA®): A trained panel develops a specific vocabulary to describe the sensory attributes of the products and then rates the intensity of each attribute.
- Time-Intensity (TI) Analysis: This method measures the intensity of a specific attribute (e.g., sweetness or bitterness) over time, from initial perception to aftertaste.
- Magnitude Estimation: Panelists assign numerical values to the intensity of a sensation in proportion to a standard stimulus.[17]

- Category Scaling: Panelists rate the intensity of an attribute on a labeled scale with a limited number of categories.[17]
- Check-All-That-Apply (CATA): A list of descriptive terms is provided, and panelists select all the terms they find appropriate to describe the sample.[7]


Visualization of Key Processes

To better understand the mechanisms and workflows involved in the sensory evaluation of steviol glycosides, the following diagrams are provided in the DOT language for Graphviz.

[Click to download full resolution via product page](#)

Caption: Sensory Evaluation Workflow.

[Click to download full resolution via product page](#)

Caption: Sweet and Bitter Taste Signaling Pathways.

Conclusion

The sensory evaluation of steviol glycosides reveals a complex interplay of sweetness, bitterness, and other aftertastes. While Rebaudioside A is characterized by a potent sweetness that can be accompanied by undesirable off-notes, newer generations of steviol glycosides like Rebaudioside D and particularly Rebaudioside M offer a sensory profile that is much closer to that of sucrose, with significantly reduced bitterness and a cleaner taste.

Currently, there is a notable lack of publicly available, detailed sensory panel data specifically comparing **Rebaudioside E** to other major steviol glycosides. Its sweetness potency is reported to be in the range of 150-300 times that of sucrose. Further research employing rigorous sensory evaluation protocols is needed to fully characterize its sensory profile and determine its potential as a viable sugar alternative in various applications. The methodologies

and pathways described in this guide provide a framework for conducting such evaluations and understanding the fundamental mechanisms of taste perception for this important class of natural sweeteners.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Steviol Glycosides from Stevia rebaudiana: An Updated Overview of Their Sweetening Activity, Pharmacological Properties, and Safety Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Development of Next Generation Stevia Sweetener: Rebaudioside M - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sweetness profiles of glycosylated rebaudioside A and its binary mixtures with allulose and maltitol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Effect of Steviol Glycosides on Sensory Properties and Acceptability of Ice Cream - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Consumer-Based Sensory Characterization of Steviol Glycosides (Rebaudioside A, D, and M) [agsris.fao.org]
- 7. mdpi.com [mdpi.com]
- 8. Consumer-Based Sensory Characterization of Steviol Glycosides (Rebaudioside A, D, and M) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. doaj.org [doaj.org]
- 10. fiveable.me [fiveable.me]
- 11. agriculture.institute [agriculture.institute]
- 12. Training a Sensory Panel – Sensory Nutrition: the role of sensory properties of foods in nutrition and health [pressbooks.pub]
- 13. pure.ewha.ac.kr [pure.ewha.ac.kr]
- 14. Selection, training and calibration of sensory panelists_ringier industry sourcing [industryourcing.com]

- 15. air.unimi.it [air.unimi.it]
- 16. cjfs.agriculturejournals.cz [cjfs.agriculturejournals.cz]
- 17. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [A Comparative Sensory Analysis of Rebaudioside E and Other Steviol Glycosides]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1447645#sensory-panel-evaluation-of-rebaudioside-e-versus-other-steviol-glycosides>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com